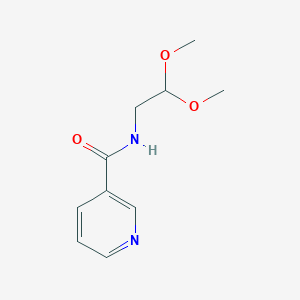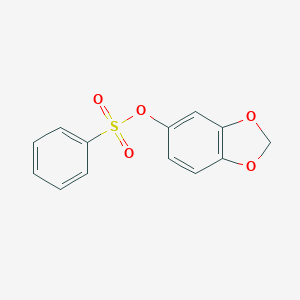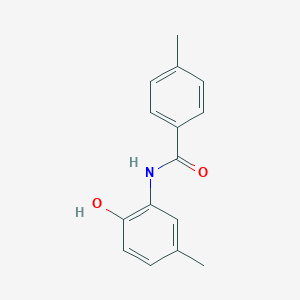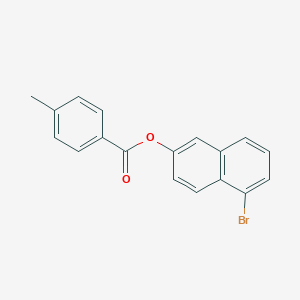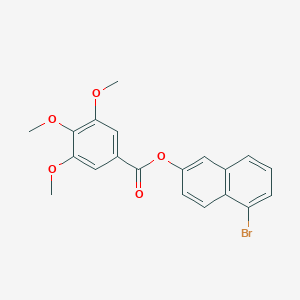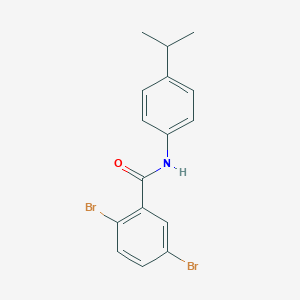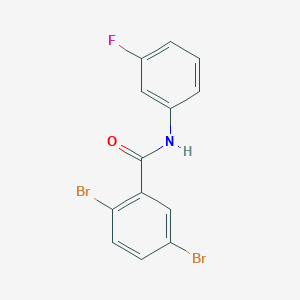
N-(4-bromo-3-methylphenyl)-2-(1-naphthyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-2-(1-naphthyloxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as BNA or BNAH, and is a white to off-white powder that is soluble in organic solvents.
Wirkmechanismus
The exact mechanism of action of BNAH is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. For example, BNAH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates various metabolic processes.
Biochemical and Physiological Effects:
BNAH has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BNAH can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). In vivo studies have shown that BNAH can reduce the severity of inflammation and pain in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BNAH is its versatility. It can be easily modified to introduce various functional groups, making it a useful building block for the synthesis of various compounds. Another advantage is its relatively low toxicity, which makes it suitable for use in various biological assays. However, one of the main limitations of BNAH is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for the study of BNAH. One potential direction is the further investigation of its anti-inflammatory and analgesic properties, particularly in the context of chronic pain conditions. Another direction is the exploration of its potential as a drug delivery system for the targeted delivery of therapeutic agents. Additionally, the development of new synthetic routes for BNAH and its derivatives could lead to the discovery of novel compounds with improved properties.
Synthesemethoden
The synthesis of BNAH involves the reaction of 4-bromo-3-methylphenylamine and 1-naphthol with acetic anhydride in the presence of a catalyst such as pyridine. The product is then purified using various techniques such as recrystallization and column chromatography. The yield of the synthesis process is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
BNAH has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, BNAH has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its amphiphilic nature. In materials science, BNAH has been used as a building block for the synthesis of various polymers and liquid crystals. In organic synthesis, BNAH has been used as a reagent for the synthesis of various compounds.
Eigenschaften
Molekularformel |
C19H16BrNO2 |
|---|---|
Molekulargewicht |
370.2 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C19H16BrNO2/c1-13-11-15(9-10-17(13)20)21-19(22)12-23-18-8-4-6-14-5-2-3-7-16(14)18/h2-11H,12H2,1H3,(H,21,22) |
InChI-Schlüssel |
BRRVFFFWLJZRBV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC3=CC=CC=C32)Br |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC3=CC=CC=C32)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290559.png)
![N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)
![Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)
![Ethyl 4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B290564.png)
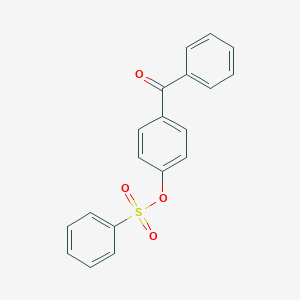
![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)
![N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290568.png)
